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molecular formula C13H7Cl3N2O4 B8717501 3,4-dichloro-N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide CAS No. 95709-83-4

3,4-dichloro-N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide

Cat. No. B8717501
M. Wt: 361.6 g/mol
InChI Key: NUFLFFYSKACCKN-UHFFFAOYSA-N
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Patent
US06699650B1

Procedure details

The nitrophenol (3) (36.0 g, 0.1 mol) was dissolved in ethyl acetate (250 ml) and dimethylformamide (DMF) (50 ml). The solution was hydrogenated over Raney Nickel at 3040 kPa (30 atm)/25 C. for 15 h. The catalyst was removed by filtration through a pad of Kieselguhr and the ethyl acetate removed in vacuo. The residual solution of aminophenol (4) in DMF was poured on to an ice/water mixture (1.51) to precipitate aminophenol (4) (27 g, yield 84%), which was collected by filtration and dried. This was stored under a blanket of nitrogen while the ballast acid chloride was prepared.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:19]=[CH:20][C:21]=1[Cl:22])[C:5]([NH:7][C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([N+:15]([O-])=O)=[CH:10][C:9]=1[OH:18])=[O:6]>C(OCC)(=O)C.CN(C)C=O.[Ni]>[Cl:1][C:2]1[CH:3]=[C:4]([CH:19]=[CH:20][C:21]=1[Cl:22])[C:5]([NH:7][C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([NH2:15])=[CH:10][C:9]=1[OH:18])=[O:6]

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
ClC=1C=C(C(=O)NC2=C(C=C(C(=C2)Cl)[N+](=O)[O-])O)C=CC1Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a pad of Kieselguhr
CUSTOM
Type
CUSTOM
Details
the ethyl acetate removed in vacuo
ADDITION
Type
ADDITION
Details
The residual solution of aminophenol (4) in DMF was poured on to an ice/water mixture (1.51)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)NC2=C(C=C(C(=C2)Cl)N)O)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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